molecular formula C38H42N4O4 B1262412 BNIPDaoct

BNIPDaoct

Número de catálogo: B1262412
Peso molecular: 618.8 g/mol
Clave InChI: OPQBNDHJFSLKCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BNIPDaoct (bisnaphthalimidopropyldiaaminooctane) is a bis-naphthalimidopropyl derivative with a flexible octane linker chain. It is a synthetic compound developed for its potent antiparasitic and anticancer activities. Structurally, this compound consists of two planar naphthalimido moieties connected by an eight-carbon alkyl chain, enabling strong DNA intercalation and disruption of parasitic/cancer cell proliferation [1]. Its synthesis has been optimized via a two-step process (81% and 60% yields per step), achieving an overall yield of 48%—significantly higher than the traditional five-step method (30% yield) [1]. This compound is notable for its high solubility when encapsulated in drug delivery systems like PLGA nanoparticles or emulsomes, enhancing its therapeutic efficacy against visceral leishmaniasis (VL) and cancer [15].

Propiedades

Fórmula molecular

C38H42N4O4

Peso molecular

618.8 g/mol

Nombre IUPAC

2-[3-[8-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]octylamino]propyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C38H42N4O4/c43-35-29-17-7-13-27-14-8-18-30(33(27)29)36(44)41(35)25-11-23-39-21-5-3-1-2-4-6-22-40-24-12-26-42-37(45)31-19-9-15-28-16-10-20-32(34(28)31)38(42)46/h7-10,13-20,39-40H,1-6,11-12,21-26H2

Clave InChI

OPQBNDHJFSLKCI-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCCCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Sinónimos

isnaphthalimidopropyldiaaminooctane
BNIPDaoct

Origen del producto

United States

Comparación Con Compuestos Similares

Key Compounds:
  • BNIPDanon: Homolog of BNIPDaoct with a nine-carbon linker chain.
  • BNIPSpd : Contains a spermidine linker instead of an alkyl chain.
  • BNIPDaoxoct : Features a dioxooctane-modified linker.
  • DMP8408 : Shorter, rigid linker chain (structure unspecified).
Parameter This compound BNIPDanon BNIPSpd BNIPDaoxoct DMP8408
Linker Chain 8-carbon alkyl 9-carbon alkyl Spermidine Dioxooctane Shorter alkyl
Synthesis Yield 48% (2-step) [1] 50% (2-step) [1] N/A N/A N/A
13C NMR (C8/C9) 24.5 ppm [1] 22.3 ppm [1] N/A N/A N/A

Key Findings :

  • The alkyl chain length (8 vs. 9 carbons) minimally affects NMR profiles but significantly impacts bioactivity. BNIPDanon’s extra CH₂ group reduces DNA binding affinity compared to this compound [12].
  • BNIPSpd and BNIPDaoxoct exhibit lower cytotoxicity due to altered linker chemistry, which slows cellular uptake [10].

Antiparasitic Activity

Against L. infantum Promastigotes:
Compound IC50 (Free, µM) IC50 (Encapsulated, µM) Toxicity (Macrophages)
This compound 0.84 ± 0.09 [9] 0.59 ± 0.08 [9] >95% viability at ≤1.25 µM [9]
BNIPDanon 1.85 ± 0.01 [9] 1.73 ± 0.02 [9] >87.5% viability at ≤2.5 µM [9]

Key Findings :

  • This compound is 2.2× more potent than BNIPDanon in free form. Encapsulation further enhances its efficacy by 30% [15].
  • Both compounds show dose-dependent toxicity to macrophages at higher concentrations, but encapsulation reduces cytotoxicity [9].

Cytotoxicity in Cancer Cells

Compound IC50 (MDA-MB-231, µM) IC50 (MCF-10A, µM) Cellular Uptake Speed
This compound 4.99 [6] 2.8 [10] Rapid (fluorescence lost in 6h) [3]
BNIPDanon N/A N/A N/A
BNIPSpd 12.7 [6] 4.2 [10] Slow (fluorescence after 6h) [3]
BNIPDaoxoct 12.4 [6] 6.0 [10] Moderate (2h) [3]

Key Findings :

  • This compound’s rapid uptake and metabolism correlate with its higher cytotoxicity compared to BNIPSpd and BNIPDaoxoct [6].
  • Linker flexibility (alkyl vs. spermidine/dioxooctane) critically influences cellular entry mechanisms and toxicity profiles [10].

DNA Binding and Structural Interactions

Compound Binding Mode DNA Affinity Structural Flexibility
This compound Bis-intercalation High [12] High (8-carbon linker)
BNIPDanon Bis-intercalation Moderate [12] High (9-carbon linker)
DMP8408 Mono-intercalation Low [12] Low (rigid linker)

Key Findings :

  • Longer alkyl chains (this compound/Danon) enable bis-intercalation, causing greater DNA distortion and stronger binding than DMP8408 [12].
  • Fluorinated DNA studies confirm this compound’s preference for major groove binding [12].

Drug Delivery Systems

System This compound Solubility IC50 Reduction (vs. Free) Toxicity Mitigation
PLGA Nanoparticles 2.4 mg/mL [15] 80% (spleen parasite burden) [15] Yes [15]
Emulsomes 0.31 mg/mL [2] 30% (vs. free this compound) [9] Yes [9]

Key Findings :

  • PLGA encapsulation increases solubility 8-fold and enhances in vivo efficacy in VL models [15].
  • Emulsomes improve this compound’s antileishmanial activity while reducing macrophage toxicity [9].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.